2,4-Dichloropyridine-3-sulfonyl chloride

Descripción general

Descripción

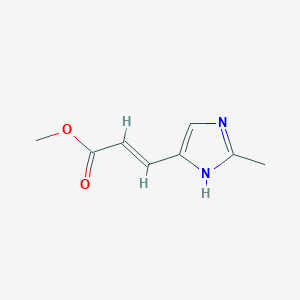

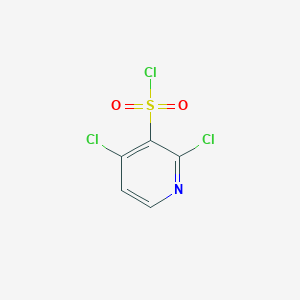

2,4-Dichloropyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 733047-84-2 . It has a molecular weight of 246.5 and its IUPAC name is 2,4-dichloro-3-pyridinesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyridine-3-sulfonyl chloride is represented by the InChI code: 1S/C5H2Cl3NO2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H .Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Alkane- and Arylsulfonyl Chlorides : Sulfonyl chlorides like 2,4-Dichloropyridine-3-sulfonyl chloride are used in the production of various industrial and pharmaceutical products. A novel method for synthesizing sulfonyl chlorides involves oxidation of thiols and disulfides with chlorine dioxide, providing a high yield and simple application without the need for severe reaction conditions (Lezina, Rubtsova, & Kuchin, 2011).

Formation of Sulfonates : In non-aqueous environments, the formation of insoluble pyridinium salts affects the production of desired sulfonates. A method involving an aqueous base with a water-miscible solvent optimizes the formation of sulfonates (Stenfors, Staples, Biros, & Ngassa, 2020).

Preparation of Fluorinated Polyamides : 2,4-Dichloropyridine-3-sulfonyl chloride is used in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high thermal stability, mechanical strength, and low dielectric constants, useful in various industrial applications (Liu et al., 2013).

Hetaryl-Annulated Thiadiazine-1,1-Dioxides Synthesis : The compound is used in synthesizing functionalized pyrido-, pyrimido-, and thiazo-annulated thiadiazine-1,1-dioxides under mild noncatalytic conditions. This synthesis method has potential applications in designing biologically potent compounds (Cherepakha et al., 2013).

Catalysis in Organic Synthesis : Novel ionic liquids like sulfonic acid functionalized pyridinium chloride are synthesized and characterized, demonstrating efficiency as homogeneous and reusable catalysts in organic synthesis (Moosavi‐Zare et al., 2013).

Chemical Synthesis and Characterization

Synthesis of Heteroaryl Sulfonamides and Sulfonyl Fluorides : A method for synthesizing heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols at low temperatures is developed, avoiding the use of chlorine gas. This method is effective for substrates resistant to other procedures (Wright & Hallstrom, 2006).

Reactions of Pyridine-3-Sulfonyl Chloride : Pyridine-3-sulfonyl chloride is studied for its reactivity, demonstrating its potential for various chemical syntheses and applications in producing sulfonamides, azides, and other derivatives (Cremlyn, Jones, Swinbourne, & Yung, 1980).

Synthesis of Heterocyclic Sulfonamides : A method for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides is developed, showcasing the compound's utility in medicinal chemistry (Tucker, Chenard, & Young, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2,4-dichloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYLCSUIGQQRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloropyridine-3-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-methylpropyl)-1H-imidazol-4-yl]methanol](/img/structure/B1465839.png)

![2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B1465841.png)

![2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline](/img/structure/B1465844.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol](/img/structure/B1465847.png)

![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]aminehydrochloride](/img/structure/B1465848.png)

![tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate-oxalate (2:1)](/img/structure/B1465849.png)

![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)

![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)